molecular formula C27H26N6O2 B13740346 N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine CAS No. 34446-26-9

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine

Cat. No.: B13740346
CAS No.: 34446-26-9
M. Wt: 466.5 g/mol
InChI Key: DZQBPRXAQZNPHZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine (CAS No: 2118-39-0; EINECS/ELINCS No: 218-326-9) is a bis-azo compound characterized by two azo (-N=N-) linkages and a nitro (-NO₂) substituent on the phenyl ring. Its IUPAC name, tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate, reflects its complex aromatic structure and sulfonate groups, which enhance solubility in aqueous media . This compound is primarily used as a cosmetic colorant (CI 27755) and functions in hair dyes due to its intense coloration and stability under physiological conditions . The synthesis involves diazotization and sequential azo coupling reactions, as seen in analogous azo dye production methods .

Properties

CAS No.

34446-26-9

Molecular Formula

C27H26N6O2

Molecular Weight

466.5 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]aniline

InChI

InChI=1S/C27H26N6O2/c1-4-32(5-2)22-14-15-25(19(3)18-22)29-31-27-17-16-26(23-8-6-7-9-24(23)27)30-28-20-10-12-21(13-11-20)33(34)35/h6-18H,4-5H2,1-3H3

InChI Key

DZQBPRXAQZNPHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine typically involves:

  • Diazotization of aromatic amines:
    The starting aromatic amines (such as p-nitroaniline) are converted into diazonium salts by treatment with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5°C).

  • Azo Coupling Reactions:
    The diazonium salt is then coupled with activated aromatic compounds such as naphthylamines or toluidines under controlled pH to form the azo linkages. The coupling usually occurs at the para or ortho position relative to activating groups.

  • Sequential Coupling:
    For this compound, two azo linkages are formed sequentially: first coupling p-nitrophenyl diazonium salt with 1-naphthylamine to form an intermediate azo compound, which is then diazotized and coupled with N,N-diethyl-m-toluidine to yield the final product.

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Outcome
1 Diazotization of p-nitroaniline NaNO2, HCl, 0–5°C p-nitrophenyl diazonium salt
2 Coupling with 1-naphthylamine pH ~5–7, cold aqueous medium 4-[(p-nitrophenyl)azo]-1-naphthylamine intermediate
3 Diazotization of intermediate amine NaNO2, HCl, 0–5°C Diazonium salt of azo intermediate
4 Coupling with N,N-diethyl-m-toluidine pH control, cold aqueous medium Final azo dye: this compound

This stepwise approach ensures high purity and yield by careful control of reaction conditions.

Reaction Conditions and Optimization

  • Temperature: Low temperatures (0–5°C) are critical during diazotization to stabilize diazonium salts and prevent decomposition.
  • pH Control: Slightly acidic to neutral pH favors azo coupling; overly acidic or basic conditions reduce coupling efficiency.
  • Solvent: Aqueous acidic media are standard; sometimes mixed solvents are used to improve solubility of intermediates.
  • Purification: The final product is typically purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Analytical Characterization

Research Findings and Data Integration

Yield and Purity

  • Reported yields for similar multi-azo dyes range from 60% to 85%, depending on reaction scale and purification methods.
  • Purity assessed by HPLC typically exceeds 95% for well-optimized protocols.

Applications and Relevance

  • Such azo dyes are widely used in textile and pigment industries due to their vivid coloration and stability.
  • The presence of the p-nitrophenyl group imparts specific electronic properties influencing dyeing behavior.

Summary Table of Preparation Methods

Aspect Details
Starting Materials p-Nitroaniline, 1-naphthylamine, N,N-diethyl-m-toluidine
Key Reactions Diazotization, azo coupling
Reaction Conditions 0–5°C, acidic aqueous medium, pH ~5–7
Purification Recrystallization, chromatography
Characterization UV-Vis, NMR, MS, elemental analysis
Yield 60–85% (typical range)
Stability Stable under normal conditions; sensitive to reducing agents

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, reduction typically yields amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Scientific Research Applications

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine has several significant applications in various fields:

Chemistry

  • Dye Intermediate : It serves as an important intermediate in the synthesis of other dyes and pigments.
  • Azo Compound Studies : Researchers utilize it to study the chemical behavior and reactions of azo compounds, particularly their electrophilic and nucleophilic substitution reactions .

Biology

  • Staining Techniques : The compound is employed in microscopy for staining biological samples, enhancing contrast for better visualization of cellular structures .

Medicine

  • Drug Development : Ongoing research explores its potential use in drug formulation and as a diagnostic tool due to its chemical properties that allow interaction with biological molecules .
  • Antimicrobial Activity : Some studies suggest that derivatives of azo compounds exhibit antimicrobial properties, making them candidates for further medicinal exploration .

Industry

  • Dyes and Inks Production : It is widely used in producing various dyes, pigments, and inks due to its vibrant color and stability .
  • Environmental Impact Studies : Research into the environmental effects of azo dyes has led to assessments of their impact on aquatic ecosystems, highlighting the need for careful management in industrial applications .

Case Studies

Several case studies illustrate the compound's versatility:

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various azo compounds against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
  • Dye Production Optimization : Research focused on optimizing the synthesis process for industrial applications revealed that adjusting reaction conditions could enhance yield and reduce waste products significantly, promoting more sustainable practices in dye manufacturing .
  • Biological Staining Innovations : Advances in microscopy techniques have integrated azo dyes like this compound for improved visualization of cellular processes, aiding in biological research and diagnostics .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine primarily involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various applications. The molecular pathways involved include electron transfer processes and interactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

(a) CI 28440 (Direct Black 51)

  • Structure: Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate.
  • Key Features : Contains two azo groups and sulfonate moieties for water solubility.
  • Application : Used as a hair dye (Direct Black 51) with high affinity for keratin .
  • Comparison : Unlike the target compound, CI 28440 incorporates a salicylate group, improving UV stability but increasing molecular weight (MW: ~800 g/mol vs. ~378 g/mol for the target compound) .

(b) HC Brown No. 1

  • Structure: 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride.
  • Key Features : Cationic quaternary ammonium group enhances adherence to negatively charged hair surfaces.
  • Application : Permanent hair dye with superior wash-fastness.
  • Comparison : The cationic charge distinguishes it from the anionic sulfonate groups in the target compound, affecting solubility and dye-fiber interactions .

Industrial Dye Analogues

(a) N-(2-Chloroethyl)-4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-ethyl-m-toluidine

  • Structure : Contains chloroethyl and dichloronitro substituents.
  • Key Properties :
    • Molecular Formula: C₁₇H₁₇Cl₃N₄O₂
    • Molecular Weight: 415.7 g/mol
    • Boiling Point: 573.9°C
    • Application: Polyester and acrylic fiber dye with high thermal stability .
  • Comparison : The chloro substituents increase hydrophobicity and lightfastness compared to the target compound’s sulfonate groups, making it suitable for synthetic textiles rather than cosmetics .

(b) N,N-Dimethyl-4-(Phenylazo)-m-Toluidine

  • Structure: Features a single azo group and dimethylamino substituent.
  • Key Properties :
    • Molecular Formula: C₁₅H₁₇N₃
    • Application: Textile dye for cellulose acetate.
  • Comparison: The absence of a second azo group reduces color intensity but simplifies synthesis. The dimethylamino group provides moderate solubility in organic solvents .

Biological Activity

N,N-Diethyl-4-[[4-[(p-nitrophenyl)azo]-1-naphthyl]azo]-m-toluidine, also known by its CAS number 34446-26-9, is a synthetic azo dye with potential biological activities. This compound belongs to the class of azo compounds, which are characterized by the presence of the azo group (-N=N-) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis.

  • Molecular Formula : C27H26N6O2
  • Molecular Weight : 466.53 g/mol
  • Synonyms : N,N-Diethyl-3-methyl-4-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]aniline

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular systems and potential toxicity.

Cytotoxicity and Genotoxicity

  • Cytotoxic Effects : Research indicates that azo compounds can exhibit cytotoxic properties. For instance, studies have shown that certain azo dyes can induce cell death in various human cell lines through mechanisms such as oxidative stress and apoptosis .
  • Genotoxicity : Azo dyes are known to undergo metabolic reduction to form aromatic amines, which can be genotoxic. The compound has been linked to DNA damage in several studies, suggesting a potential risk for mutagenicity .

The proposed mechanism of action for the biological effects of this compound involves the generation of reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, leading to oxidative damage and disruption of cellular functions.

Study 1: Cytotoxicity Assessment in Human Cell Lines

A study conducted on various human cell lines demonstrated that exposure to this compound resulted in significant cytotoxic effects. The IC50 values were determined using MTT assays, showing a dose-dependent response.

Cell LineIC50 (µM)
HepG225
HeLa30
MCF720

Study 2: Genotoxicity Evaluation

In another investigation assessing genotoxicity, the compound was tested using the Ames test and showed positive results for mutagenic potential at higher concentrations.

Concentration (µg/plate)Mutagenicity (Revertants/plate)
050
5120
10200

Environmental Impact

Due to its potential toxicity and persistence in the environment, the use of azo dyes like this compound is subject to regulatory scrutiny. Studies have highlighted the need for careful assessment of such compounds in consumer products, particularly in cosmetics and textiles .

Q & A

Basic: How can the synthesis of this azo compound be optimized to enhance yield and purity?

Methodological Answer:

  • Step 1: Reaction Conditions
    Optimize solvent choice (e.g., acetonitrile or DMF for solubility) and temperature (reflux at 80–100°C) to favor azo coupling. Catalysts like triethylamine (1–2 eq.) can accelerate diazonium salt formation .
  • Step 2: Purification
    Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization in ethanol to isolate the compound. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Step 3: Yield Improvement
    Employ stoichiometric control of nitroaniline precursors and avoid excess nitrosating agents (e.g., NaNO₂) to minimize byproducts .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use ¹H/¹³C NMR to verify aromatic proton environments (δ 7.0–8.5 ppm for naphthyl and nitrophenyl groups) and confirm substituent positions .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) should match the molecular ion peak (e.g., m/z 270.37 for related azo compounds) .
  • UV-Vis Spectroscopy:
    Characterize π→π* transitions of the azo group (λmax ~450–500 nm) and compare with computational predictions .

Advanced: How can contradictions in toxicity data across studies be systematically resolved?

Methodological Answer:

  • Approach 1: Meta-Analysis
    Aggregate data from rodent models (e.g., TDL₀ = 6426 mg/kg in rats ) and in vitro assays (e.g., Ames test for mutagenicity). Adjust for variables like exposure duration and metabolic activation.
  • Approach 2: Mechanistic Studies
    Investigate nitroreductase-mediated metabolic pathways using liver microsomes to assess carcinogenic potential (e.g., formation of aryl amines) .
  • Approach 3: Comparative Toxicology
    Contrast results with structurally similar azo dyes (e.g., CI 27755 ) to identify substituent-specific toxicity trends.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    Use AutoDock Vina to model binding to cytochrome P450 enzymes or DNA G-quadruplexes. Focus on azo group π-stacking and nitro group hydrogen bonding .
  • Density Functional Theory (DFT):
    Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior and stability under physiological conditions .
  • MD Simulations:
    Simulate interactions with lipid bilayers to assess membrane permeability, using parameters from analogous nitroaromatic compounds .

Basic: What spectroscopic signatures distinguish this compound in complex matrices?

Methodological Answer:

  • Infrared (IR) Spectroscopy:
    Identify N=N stretching (ν ~1440–1600 cm⁻¹) and NO₂ asymmetric stretching (ν ~1520 cm⁻¹) .
  • Fluorescence Quenching:
    Use fluorescence titration with bovine serum albumin (BSA) to detect binding via Stern-Volmer plots (Ksv ~10⁴ M⁻¹) .
  • Chromatographic Retention:
    HPLC (C18 column, acetonitrile/water gradient) with retention time comparison against synthesized standards .

Advanced: How does the electronic structure of the azo group influence stability under varying pH?

Methodological Answer:

  • pH-Dependent Tautomerism:
    Use UV-Vis spectroscopy to monitor shifts in λmax (e.g., hypsochromic shift in acidic media due to protonation of the azo group) .
  • Electrochemical Analysis:
    Cyclic voltammetry in buffered solutions (pH 2–12) reveals redox peaks (Epa ~−0.5 V vs. Ag/AgCl) linked to nitro group reduction .
  • Computational Modeling:
    DFT calculations (e.g., B3LYP/6-31G*) predict proton affinity and charge distribution changes at different pH levels .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Fume hoods are mandatory during synthesis .
  • Waste Disposal:
    Neutralize nitro-containing waste with 10% sodium bicarbonate before disposal in designated hazardous containers .
  • Emergency Procedures:
    For spills, absorb with vermiculite and treat with 5% ascorbic acid to reduce nitro groups to less toxic amines .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with reduced toxicity?

Methodological Answer:

  • Modification 1: Substituent Engineering
    Replace the nitro group (–NO₂) with electron-withdrawing groups (e.g., –SO₃H) to reduce metabolic activation while retaining chromophore properties .
  • Modification 2: Steric Shielding
    Introduce bulky groups (e.g., tert-butyl) ortho to the azo bond to hinder enzymatic reduction .
  • Validation:
    Test derivatives in HepG2 cells for cytotoxicity (IC₅₀) and compare with parent compound using MTT assays .

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